1-(1-(2-(4-Oxo-2-thioxothiazolidin-3-yl)acetyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione
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Description
1-(1-(2-(4-Oxo-2-thioxothiazolidin-3-yl)acetyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione is a useful research compound. Its molecular formula is C19H20N4O4S2 and its molecular weight is 432.51. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of this compound are gp120 and gp41 of HIV-1 . These are key proteins involved in the HIV-1 infection process. The gp120 protein is responsible for binding to the CD4 receptor on host cells, while gp41 facilitates the fusion of the viral and host cell membranes .
Mode of Action
This compound, also known as FD028 , is a small-molecule HIV-1 inactivator . It was designed by conjugating FD016 (an analog of NBD-556, a gp120-CD4 binding inhibitor) with FD017 (an analog of 11d, an HIV-1 fusion inhibitor) . FD028 inactivates cell-free virions at a moderate nanomolar concentration by targeting both HIV-1 gp120 and gp41 .
Biochemical Pathways
The compound interferes with the normal function of the gp120 and gp41 proteins, thereby disrupting the HIV-1 infection process. By blocking the interaction between gp120 and the CD4 receptor, as well as the action of gp41, FD028 prevents the virus from entering host cells . This effectively inhibits the replication cycle of the virus.
Pharmacokinetics
It is noted that small-molecule agents like fd028 have advantages such as fast production, low cost, good stability, and oral availability .
Result of Action
The result of FD028’s action is the inactivation of cell-free virions, which potentially reduces the impact of viral infection on cells . Moreover, FD028 has broad-spectrum inhibition and inactivation activity against HIV-1 resistant strains and primary isolates of different subtypes without significant cytotoxicity .
Properties
IUPAC Name |
1-[1-[2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)acetyl]piperidin-4-yl]-3-phenylimidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O4S2/c24-15(10-22-17(26)12-29-19(22)28)20-8-6-13(7-9-20)21-11-16(25)23(18(21)27)14-4-2-1-3-5-14/h1-5,13H,6-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INYZCSWMMIKIGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CC(=O)N(C2=O)C3=CC=CC=C3)C(=O)CN4C(=O)CSC4=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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